molecular formula C14H11N3O B5185625 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No. B5185625
M. Wt: 237.26 g/mol
InChI Key: ZCADYFNQMKFANR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives typically involves the cyclization of hydrazides and carbonyl compounds to form the oxadiazole core. This process may include reactions with various reagents such as thiophosgene to create 1,2,4-oxadiazole-5(4H)-thiones, as demonstrated in the preparation of related compounds (Dürüst, Ağirbaş, & Sümengen, 1991).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine, often features planar configurations that facilitate π-π interactions. These interactions are crucial for the compound's stability and its potential utility in forming coordination polymers with metals (Jin, You, & Ma, 2019).

Chemical Reactions and Properties

Oxadiazole compounds participate in various chemical reactions, including coordination with metals to form polymers. For example, coordination chemistry investigations with soft AgI, CuI, and CdII metal ions have led to the formation of one-dimensional polymeric structures, illustrating the compound's ability to engage in complex formation without involving the intermediate oxadiazole ring in coordination interactions (Jin, You, & Ma, 2019).

Physical Properties Analysis

The physical properties of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine and related compounds, such as solubility and thermal stability, are influenced by their molecular structure. Compounds with oxadiazole rings demonstrate high thermal stability and glass-transition temperatures, indicating their potential for use in materials that require resistance to high temperatures (Grabiec, Kurcok, & Schab-Balcerzak, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and the ability to form coordination polymers, highlight the versatility of oxadiazole derivatives. Their interaction with metal ions to create polymers with distinct optical and emission properties showcases the potential for application in fields such as materials science and optoelectronics (Jin, You, & Ma, 2019).

Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities .

Mode of Action

It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide and shows better hydrolytic and metabolic stability . This suggests that the compound might interact with its targets in a similar way to amides, but with improved stability.

Biochemical Pathways

It’s known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of agricultural biological activities , suggesting that they may affect multiple pathways related to these activities.

Pharmacokinetics

The compound is known to be slightly soluble in dmso and methanol , which could potentially influence its bioavailability.

Result of Action

It’s known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities , suggesting that they may have diverse effects at the molecular and cellular level.

Action Environment

The compound’s stability in dmso and methanol suggests that it might be stable in certain environments.

Future Directions

The future directions in the study of such compounds would likely involve further exploration of their potential biological activities, as well as the development of efficient synthetic methods for their preparation .

properties

IUPAC Name

3-(3-methylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-10-3-2-4-12(9-10)13-16-14(18-17-13)11-5-7-15-8-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCADYFNQMKFANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole

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